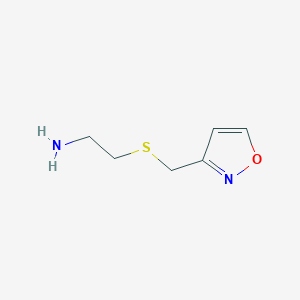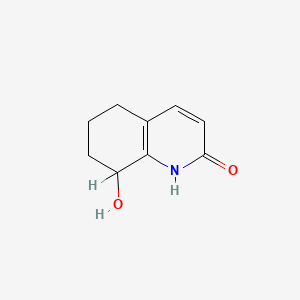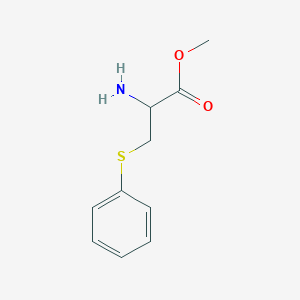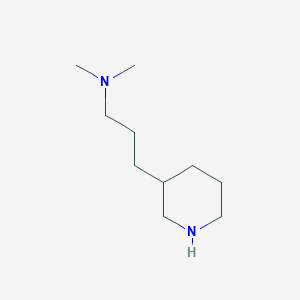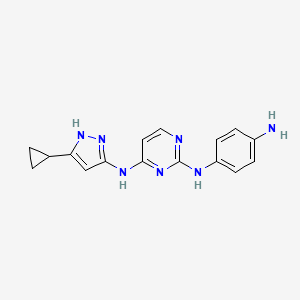
N2-(4-aminophenyl)-N4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(4-aminophenyl)-N4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-aminophenyl)-N4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved by the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Introduction of the aminophenyl group: This step involves the nucleophilic substitution reaction where an aminophenyl group is introduced to the pyrimidine core.
Cyclopropyl-pyrazole attachment: The final step involves the formation of the cyclopropyl-pyrazole moiety, which can be achieved through cyclization reactions involving hydrazine derivatives and cyclopropyl ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
N2-(4-aminophenyl)-N4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminophenyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may yield amine derivatives.
科学的研究の応用
N2-(4-aminophenyl)-N4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of N2-(4-aminophenyl)-N4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- N2-(4-aminophenyl)-N4-(3-methyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine
- N2-(4-aminophenyl)-N4-(3-ethyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine
- N2-(4-aminophenyl)-N4-(3-phenyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine
Uniqueness
N2-(4-aminophenyl)-N4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacokinetic profile.
特性
分子式 |
C16H17N7 |
|---|---|
分子量 |
307.35 g/mol |
IUPAC名 |
2-N-(4-aminophenyl)-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H17N7/c17-11-3-5-12(6-4-11)19-16-18-8-7-14(21-16)20-15-9-13(22-23-15)10-1-2-10/h3-10H,1-2,17H2,(H3,18,19,20,21,22,23) |
InChIキー |
QGTPHEJSXYIEMC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(4-Chlorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B8701055.png)
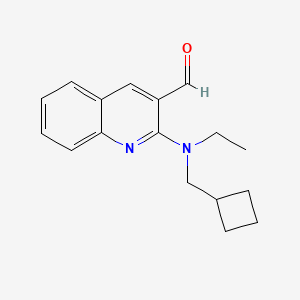
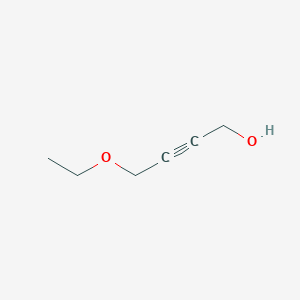
![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B8701075.png)
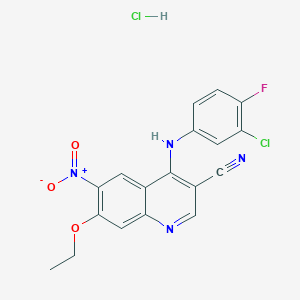
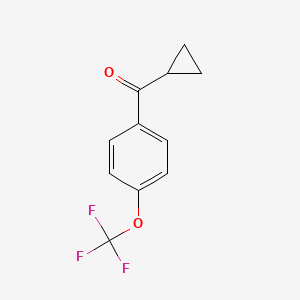
![4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}aniline](/img/structure/B8701087.png)
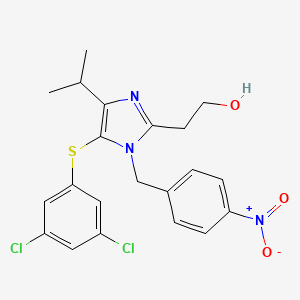
![4-[1-(Tert-butoxycarbonyl)-1H-pyrazol-3-yl]butanoic acid](/img/structure/B8701100.png)
![4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride](/img/structure/B8701111.png)
